![molecular formula C22H14Cl2N2O2 B11710423 N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide CAS No. 313535-85-2](/img/structure/B11710423.png)
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide
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Overview
Description
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro substituents at the desired positions.
Coupling with phenol derivative: The chlorinated quinoline is coupled with a phenol derivative in the presence of a base, such as potassium carbonate, to form the ether linkage.
Amidation: The final step involves the reaction of the resulting intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the benzamide moiety.
Substitution: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or benzamide derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Used in the development of new materials, dyes, and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. Additionally, it can bind to receptors on the cell surface, triggering signaling pathways that result in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Uniqueness
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups
Biological Activity
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies that highlight its significance.
The compound has the following chemical properties:
- Molecular Formula : C15H10Cl2N2O
- Molecular Weight : 305.1587 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Recent studies have indicated that quinoline derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, a study evaluated various quinoline derivatives for their ability to inhibit cancer cell proliferation through mechanisms involving COX-1 and COX-2 pathways, as well as NF-kB and HDAC pathways .
Case Study: Antitumor Efficacy
A specific case study involved hybrid compounds containing quinoline structures that demonstrated selective antitumor activity against renal and breast cancer cell lines. The study reported that these compounds had excellent solubility in microbiological media, enhancing their pharmacological properties .
Compound | Target Cancer Type | Activity | Reference |
---|---|---|---|
Hybrid Imidazole/Quinoline | Renal Cancer A498 | Significant inhibition | |
Hybrid Imidazole/Quinoline | Breast Cancer MDA-MB-468 | Significant inhibition |
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have shown promise as antimicrobial agents. Research has explored their efficacy against various bacterial strains and fungi. For instance, derivatives have been synthesized and tested for their ability to inhibit bacterial growth effectively.
Case Study: Antimicrobial Evaluation
In a separate evaluation of quinoline derivatives, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into the functional groups responsible for enhanced antimicrobial activity .
Compound | Bacterial Strain | Activity Level | Reference |
---|---|---|---|
Quinoline Derivative A | Staphylococcus aureus | High | |
Quinoline Derivative B | Escherichia coli | Moderate |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are critical in the treatment of various inflammatory diseases. Studies have shown that certain quinoline derivatives can inhibit nitric oxide production in LPS-induced RAW 264.7 cells.
The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. This mechanism is crucial for developing new anti-inflammatory drugs based on quinoline structures .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of specific functional groups has been linked to enhanced potency against cancer cells and pathogens.
Key Findings from SAR Studies
- Chlorine Substituents : The presence of chlorine atoms at specific positions increases lipophilicity and enhances cell membrane permeability.
- Quinoline Moiety : The quinoline ring system contributes significantly to the anticancer activity through interaction with cellular targets involved in tumor growth.
- Hydroxyl Groups : Hydroxyl substitutions can enhance hydrogen bonding interactions with biological targets, improving efficacy.
Properties
CAS No. |
313535-85-2 |
---|---|
Molecular Formula |
C22H14Cl2N2O2 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-17-9-11-20(21-16(17)7-4-12-25-21)28-19-10-8-15(13-18(19)24)26-22(27)14-5-2-1-3-6-14/h1-13H,(H,26,27) |
InChI Key |
XNUGKNIEEUUYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=C(C=C3)Cl)C=CC=N4)Cl |
Origin of Product |
United States |
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